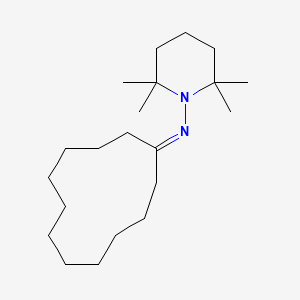![molecular formula C21H17Cl2NO5 B14583971 1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene CAS No. 61432-47-1](/img/structure/B14583971.png)
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of multiple functional groups, including nitro, ether, and dichlorobenzene moieties. Its unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Etherification: The formation of the benzyloxyethoxy group is carried out by reacting the appropriate phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and alcohol derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 1-{3-[2-(Benzyloxy)ethoxy]-4-aminophenoxy}-2,4-dichlorobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(2-Hydroxyethoxy)-4-nitrophenol and benzyl alcohol.
Scientific Research Applications
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene is largely dependent on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biomolecules and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-{3-[2-(Benzyloxy)ethoxy]-4-aminophenoxy}-2,4-dichlorobenzene: A reduced derivative with potential biological activity.
1-{3-[2-(Benzyloxy)ethoxy]-4-methoxyphenoxy}-2,4-dichlorobenzene: A methoxy-substituted analog with different reactivity.
1-{3-[2-(Benzyloxy)ethoxy]-4-chlorophenoxy}-2,4-dichlorobenzene: A chlorinated analog with altered chemical properties.
Uniqueness
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene is unique due to the presence of both nitro and dichlorobenzene groups, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
61432-47-1 |
|---|---|
Molecular Formula |
C21H17Cl2NO5 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-nitro-2-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C21H17Cl2NO5/c22-16-6-9-20(18(23)12-16)29-17-7-8-19(24(25)26)21(13-17)28-11-10-27-14-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2 |
InChI Key |
DYPWMGILEMDRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=C(C=CC(=C2)OC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


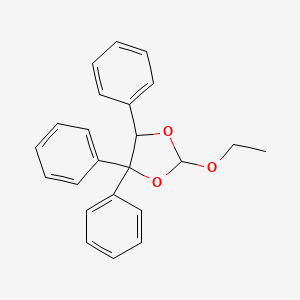
![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
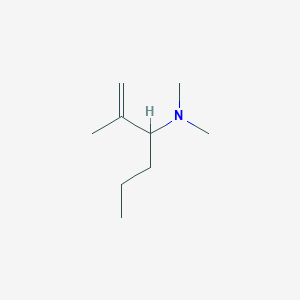
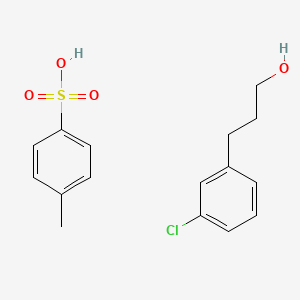
![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
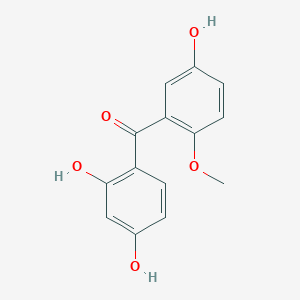
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
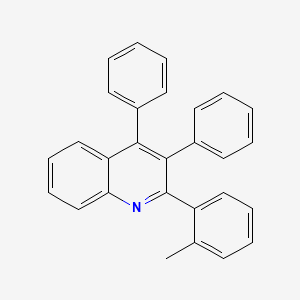
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)

